4-Acetamidocyclopent-2-ene-1-carboxylic acid
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Overview
Description
4-Acetamidocyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C8H11NO3 It is characterized by a cyclopentene ring substituted with an acetamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidocyclopent-2-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with acetic anhydride to form an intermediate, which is then subjected to further reactions to introduce the acetamido and carboxylic acid groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidocyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Acetamidocyclopent-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 4-Acetamidocyclopent-2-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-ene-1-carboxylic acid: Lacks the acetamido group, making it less versatile in certain reactions.
4-Oxocyclohex-2-ene-1-carboxylate: Contains a ketone group instead of an acetamido group, leading to different reactivity and applications
Uniqueness
4-Acetamidocyclopent-2-ene-1-carboxylic acid is unique due to the presence of both the acetamido and carboxylic acid groups on a cyclopentene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-acetamidocyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-7-3-2-6(4-7)8(11)12/h2-3,6-7H,4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
WYYGPJLHJBZKEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(C=C1)C(=O)O |
Origin of Product |
United States |
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